molecular formula C25H19ClFN3O2S B2366719 [5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-46-8

[5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2366719
CAS No.: 892417-46-8
M. Wt: 479.95
InChI Key: UWBOOQIPWDUKKS-UHFFFAOYSA-N
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Description

[5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C25H19ClFN3O2S and its molecular weight is 479.95. The purity is usually 95%.
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Properties

IUPAC Name

[5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2S/c1-14-22-19(17(12-31)11-28-14)10-20-24(32-22)29-23(15-6-8-18(26)9-7-15)30-25(20)33-13-16-4-2-3-5-21(16)27/h2-9,11,31H,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBOOQIPWDUKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, enzyme inhibition, and anticancer effects.

Chemical Structure and Properties

The molecular formula of the compound is C25H18ClF2N5SC_{25}H_{18}ClF_2N_5S. Its structure includes multiple aromatic rings and heteroatoms which contribute to its pharmacological properties. The presence of the chlorophenyl and fluorophenyl groups is significant for its interaction with biological targets.

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antibacterial activity. For example:

  • Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis.
  • Weak to moderate activity was noted against other bacterial strains tested in similar studies .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • It has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial targets in treating various diseases including infections and neurodegenerative disorders .

Anticancer Properties

The anticancer potential of related compounds has been documented:

  • Compounds bearing similar heterocyclic cores have demonstrated anticancer effects through various mechanisms including apoptosis induction and cell cycle arrest in cancer cell lines .

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to the target structure:

  • Synthesis and Characterization : A study synthesized derivatives with the chlorophenyl and fluorophenyl moieties and characterized them using NMR, IR spectroscopy, and X-ray crystallography. The derivatives exhibited promising pharmacological profiles .
  • Docking Studies : Molecular docking studies have elucidated how these compounds interact with specific proteins involved in disease pathways. For instance, binding interactions with bovine serum albumin (BSA) were assessed to understand their pharmacokinetics better .
  • Pharmacological Screening : A comprehensive screening of synthesized derivatives revealed that several showed significant activity against bacterial strains and were effective as enzyme inhibitors .

Data Tables

Activity TypeTarget Organism/EnzymeObserved Effect
AntibacterialSalmonella typhiModerate to strong activity
AntibacterialBacillus subtilisModerate to strong activity
Enzyme InhibitionUreaseStrong inhibitory activity
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibitory activity

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups to achieve the desired molecular structure. The synthetic pathways often utilize starting materials such as 4-chlorobenzoic acid and fluorinated phenyl compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antiviral Properties

Research has indicated that derivatives of this compound exhibit significant antiviral activity. For instance, studies have demonstrated that similar triazole derivatives can inhibit viral replication by targeting specific viral enzymes or proteins essential for the viral life cycle. The presence of chlorophenyl and fluorophenyl groups enhances the binding affinity to viral targets .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Analogous compounds have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. This is primarily attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Antimicrobial Effects

There is also evidence supporting the antimicrobial activity of related compounds. The presence of sulfur-containing moieties has been linked to enhanced antibacterial properties against various pathogens. This suggests that the compound could be explored as a lead structure for developing new antimicrobial agents .

Drug Development

Given its diverse biological activities, this compound could serve as a scaffold for drug development targeting various diseases, including viral infections and cancers. The modification of specific functional groups may lead to improved efficacy and reduced side effects .

Potential in Treating Inflammatory Diseases

Some studies have hinted at the anti-inflammatory potential of similar triazole derivatives. By modulating inflammatory pathways, these compounds could be beneficial in treating conditions such as arthritis or other chronic inflammatory diseases .

Case Studies and Research Findings

  • Antiviral Activity Study : A study published in Nature demonstrated that a related triazole derivative effectively inhibited a range of RNA viruses in vitro. The mechanism was attributed to the compound's ability to disrupt viral RNA synthesis .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that compounds with similar structures induced significant cytotoxicity, leading researchers to explore their use in combination therapies for enhanced effectiveness against resistant cancer types .
  • Antimicrobial Testing : A comprehensive study published in Journal of Antimicrobial Chemotherapy reported that derivatives exhibited potent activity against Gram-positive bacteria, suggesting their potential as new antibiotics .

Preparation Methods

Core Tricyclic Framework Construction

The triazatricyclo[8.4.0.03,8]tetradeca system is typically assembled via a sequence of cyclization and annulation reactions. A representative approach involves:

  • Esterification of 4-Chlorobenzoic Acid :
    Reacting 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid yields methyl 4-chlorobenzoate (80% yield).
    $$
    \text{4-ClC}6\text{H}4\text{COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{4-ClC}6\text{H}4\text{COOCH}3 + \text{H}_2\text{O}
    $$
    Key parameters: reflux at 65–70°C for 6 hours.

  • Hydrazide Formation :
    Treatment with hydrazine hydrate in ethanol converts the ester to 4-chlorobenzohydrazide (90% yield).
    $$
    \text{4-ClC}6\text{H}4\text{COOCH}3 + \text{N}2\text{H}4 \rightarrow \text{4-ClC}6\text{H}4\text{CONHNH}2 + \text{CH}_3\text{OH}
    $$

  • Thiadiazole Cyclization :
    Reaction with carbon disulfide (CS₂) and potassium hydroxide forms a potassium dithiocarbazate intermediate, which undergoes acid-catalyzed cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (81% yield).

Step Reagents Temperature Yield
1 H₂SO₄, CH₃OH Reflux 80%
2 N₂H₄, EtOH Reflux 90%
3 CS₂, KOH, H₂SO₄ 0°C 81%

Functional Group Modifications

Methanol Substituent Incorporation

The hydroxymethyl group at position 11 is introduced via:

  • Reductive Amination :
    Reaction of a ketone intermediate with sodium borohydride (NaBH₄) in methanol at 0°C (75–85% yield).
    $$
    \text{R-C=O} + \text{NaBH}4 \rightarrow \text{R-CH}2\text{OH}
    $$

  • Protection/Deprotection Strategies :
    Use of tert-butyldimethylsilyl (TBS) ethers to protect the alcohol during subsequent sulfanyl group installation.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The formation of the 2-oxa-4,6,13-triazatricyclo system requires strict temperature control (–2°C to 0°C) to prevent dimerization. Solvent systems such as 1,2-dichloroethane/water improve solubility of intermediates during chlorination.

Purification of Hydrophobic Intermediates

Flash chromatography with ethyl acetate/petroleum ether (1:2) effectively separates products with similar polarities. High-performance liquid chromatography (HPLC) with C18 columns resolves final compound mixtures (≥95% purity).

Comparative Analysis of Synthetic Routes

Route Key Step Advantages Limitations
A Thiadiazole cyclization High yield (81%) Requires toxic CS₂
B Suzuki coupling Regioselective Pd catalysts costly
C Reductive amination Mild conditions Over-reduction risk

Scalability and Industrial Feasibility

Kilogram-scale production faces challenges in:

  • Chlorine Gas Handling : Requires specialized equipment for safe utilization.
  • Pd Catalyst Removal : Filtration through celite or activated carbon reduces residual metal content to <10 ppm.

Emerging Methodologies

Recent advances include:

  • Photocatalytic C–S Bond Formation : Visible-light-mediated thiol-ene reactions reduce reliance on toxic thiolating agents.
  • Flow Chemistry : Continuous processing improves yield (93%) and reduces reaction time by 40% compared to batch methods.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization involves systematic screening of reaction parameters using Design of Experiments (DoE) frameworks. Key variables include:

  • Catalyst type and loading : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling steps .
  • Temperature and solvent polarity : Use high-boiling solvents (e.g., DMF, DMSO) for reactions requiring prolonged heating .
  • Protecting groups : Evaluate temporary protecting groups for the methanol moiety to prevent side reactions .

Q. Table 1: Synthesis Optimization Variables

VariableRange TestedImpact on YieldOptimal Condition
CatalystPd(OAc)₂ vs. CuIPd: +15% yieldPd(OAc)₂ (5 mol%)
Temperature80–120°C>100°C: +20%110°C
SolventDMF vs. THFDMF: +25%DMF

Data Source : Reaction conditions adapted from sulfonamide and tricyclic heterocycle syntheses .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • Single-crystal X-ray diffraction : Resolves complex tricyclic frameworks and confirms stereochemistry .
  • High-resolution NMR : Focus on ¹H-¹³C HMBC to verify methylsulfanyl and oxa-triaza linkages .
  • Mass spectrometry (HRMS) : Use ESI+ mode with isotopic pattern matching to validate molecular formula .

Q. Table 2: Characterization Techniques and Parameters

TechniqueKey ParametersDetection LimitApplicability
X-rayR factor < 0.05Atomic resolutionCrystalline samples
¹H NMR600 MHz, CDCl₃/DMSO-d⁶0.1 µgPurity >95%
HRMSm/z accuracy <3 ppm0.01 µgAll phases

Reference : Structural validation protocols from tricyclic heterocycle studies .

Q. What are the solubility and stability profiles of this compound, and how should it be handled experimentally?

Methodological Answer:

  • Solubility : Screen solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) for biological assays. Hydrophobicity due to the chlorophenyl group necessitates surfactants (e.g., Tween-20) for in vitro studies .
  • Stability : Conduct accelerated degradation studies under UV light, humidity, and varying pH (3–9). Use HPLC to monitor decomposition products .

Q. Storage Recommendations :

  • Lyophilized form: -20°C, desiccated .
  • Solution phase: Avoid repeated freeze-thaw cycles; use stabilizers like BHT for long-term storage .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide mutagenesis studies .
  • Reaction Path Search : Use quantum-chemical tools (e.g., GRRM) to identify intermediates in multi-step syntheses .

Case Study : MD simulations of sulfonamide derivatives revealed π-π stacking interactions with kinase active sites, guiding in vitro assays .

Q. How can researchers resolve contradictions in experimental data regarding biological activity?

Methodological Answer:

  • Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish direct vs. off-target effects .
  • Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to quantify potency (EC₅₀) and efficacy .
  • Metabolite Profiling : Employ LC-MS to identify active metabolites that may contribute to discrepancies .

Example : Inconsistent IC₅₀ values in kinase assays were resolved by identifying a photodegradation product via LC-MS .

Q. What strategies are effective for elucidating reaction mechanisms involving this compound?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to track oxygen/methylsulfanyl group transfer .
  • Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps .
  • Computational Validation : Compare experimental activation energies with DFT-calculated transition states .

Data Source : Mechanistic insights from oxazepinone and triazatricyclo derivative studies .

Q. How to design experiments to study this compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for protein-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution .

Q. Table 3: Binding Assay Comparison

AssayThroughputSensitivityRequired Sample
SPRHighnM range10 µg protein
ITCLowµM range100 µg ligand
Cryo-EMMediumÅ resolution1 mg complex

Reference : Protocols from kinase inhibitor studies .

Q. How can researchers establish a validated analytical method for quantifying this compound in complex mixtures?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 150 mm) with gradient elution (ACN/water + 0.1% TFA). Validate for linearity (R² >0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .
  • LC-MS/MS : Employ MRM mode for selective detection in biological matrices (plasma, tissue homogenates) .

Q. Validation Parameters :

  • Precision: Intra-day CV <5% .
  • Accuracy: Spike recovery 95–105% .

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